tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1798843-13-6
VCID: VC4487646
InChI: InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-18-11-9-8-10-15-14-16(12-13-17(15)18)23-27-21(4,5)22(6,7)28-23/h12-14,18H,8-11H2,1-7H3,(H,24,25)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCC3)NC(=O)OC(C)(C)C
Molecular Formula: C22H34BNO4
Molecular Weight: 387.33

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate

CAS No.: 1798843-13-6

VCID: VC4487646

Molecular Formula: C22H34BNO4

Molecular Weight: 387.33

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate - 1798843-13-6

Description

Synthesis

The synthesis of such compounds typically involves multiple steps under controlled conditions:

  • Reaction conditions often require inert atmospheres to prevent degradation.

  • Solvents like dimethylformamide or dichloromethane are commonly used.

text
Example Synthetic Route: 1. Formation of the benzo[7]annulene core 2. Introduction of the dioxaborolane group via borylation reactions 3. Carbamation with tert-butanol under suitable catalysts

Applications

Given its structure:

  • The dioxaborolane group makes it suitable for Suzuki-Miyaura cross-coupling reactions.

  • Potential applications include drug design due to its unique structural features.

Similar Compounds' Insights:

Compounds with similar structures have shown promise in various fields:

  • Carbamates are known for their role in drug development due to their ability to protect amino groups during synthesis.

  • Dioxaborolanes facilitate efficient cross-coupling reactions .

Future Directions:

Further studies could explore its reactivity profiles and biological activities using techniques like molecular docking for potential therapeutic targets.

For more comprehensive insights into similar compounds or related synthetic methodologies:

  • Reviewing literature on boronic acids and esters may provide additional context regarding cross-coupling capabilities.

  • Exploring other carbamate derivatives could offer insights into biological activity profiles relevant for medicinal chemistry applications.

This approach ensures that while direct data may be scarce currently (as per search results), leveraging knowledge from analogous systems can guide future investigations effectively within scientific communities focused on organic synthesis and drug discovery efforts involving complex heterocyclic systems integrated with versatile functional groups such as those found here within tert-butyl (2-(4',4',5',5'-tetramethyl-[1',3',2']dioxaborolan)-6',7',8',9'-tetrahydro-[b][cycloheptatriazepin]-10'-one analogues).

CAS No. 1798843-13-6
Product Name tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
Molecular Formula C22H34BNO4
Molecular Weight 387.33
IUPAC Name tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate
Standard InChI InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-18-11-9-8-10-15-14-16(12-13-17(15)18)23-27-21(4,5)22(6,7)28-23/h12-14,18H,8-11H2,1-7H3,(H,24,25)
Standard InChIKey BJGKKKJZEAHJFP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCC3)NC(=O)OC(C)(C)C
Solubility not available
PubChem Compound 123286452
Last Modified Apr 15 2024

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